Neuromedin U-8 (porcine)

描述

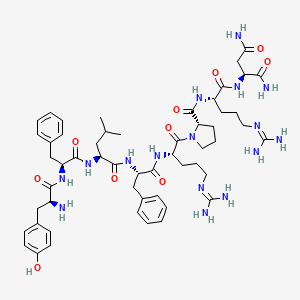

The exact mass of the compound (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Neuromedin U-8 (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuromedin U-8 (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78N16O10/c1-31(2)26-40(68-50(78)41(28-32-12-5-3-6-13-32)67-46(74)36(55)27-34-19-21-35(71)22-20-34)48(76)69-42(29-33-14-7-4-8-15-33)49(77)65-38(17-10-24-63-54(60)61)52(80)70-25-11-18-43(70)51(79)64-37(16-9-23-62-53(58)59)47(75)66-39(45(57)73)30-44(56)72/h3-8,12-15,19-22,31,36-43,71H,9-11,16-18,23-30,55H2,1-2H3,(H2,56,72)(H2,57,73)(H,64,79)(H,65,77)(H,66,75)(H,67,74)(H,68,78)(H,69,76)(H4,58,59,62)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWUFPXBZXKQCJ-AQJXLSMYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78N16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Porcine Neuromedin U-8

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, in-depth exploration of the seminal discovery and isolation of porcine Neuromedin U-8 (NMU-8), a pivotal neuropeptide with potent biological activities. The narrative delves into the strategic experimental choices, from tissue sourcing and bioassay-guided fractionation to the multi-step chromatographic purification and final structural elucidation. This document is designed to offer not just a historical account but a practical, instructional framework for researchers in neuropeptide discovery and drug development, emphasizing the scientific integrity and logical underpinnings of the methodologies employed.

Part 1: The Scientific Quest for Novel Bioactive Peptides

The mid-1980s represented a fervent period in neuroscience and endocrinology, with a concerted effort to identify novel, endogenous peptides that modulate physiological processes. The central nervous system, particularly the spinal cord, was recognized as a rich, yet largely untapped, reservoir of such molecules. The prevailing hypothesis was that numerous uncharacterized peptides, acting as neurotransmitters or neuromodulators, awaited discovery. The research that led to the identification of Neuromedin U was built on this paradigm of "bioassay-guided purification," a systematic approach where biological activity is the sole beacon guiding the fractionation and isolation of an unknown active principle from a complex biological source.

The choice of porcine spinal cord as the starting material was strategic. As a large mammal, the pig provided a substantial quantity of tissue, which was crucial given the anticipated low abundance of the target peptide. Furthermore, the porcine nervous system was considered a relevant model for human physiology. The decision to screen for smooth muscle-stimulating activity, specifically on the rat uterus, was based on the knowledge that many known neuropeptides exhibit such effects. This bioassay was not only sensitive and reproducible but also served as a robust indicator of potential physiological relevance in processes like uterine contraction and blood pressure regulation.[1]

Part 2: The Methodological Blueprint: A Step-by-Step Deconstruction

The isolation of Neuromedin U-8 was a multi-stage process, each step designed to enrich the target peptide while systematically eliminating contaminants. The following sections provide a detailed, instructional account of the key experimental workflows.

Tissue Procurement and Extraction

The foundational step in any purification strategy is the efficient extraction of the target molecule from the source tissue while preserving its biological activity.

-

Expertise & Experience: The choice of an acidic extraction medium (acetic acid) was critical. This serves a dual purpose: it inhibits the activity of endogenous proteases that would otherwise degrade the target peptide and it facilitates the solubilization of basic peptides like many neuropeptides. The immediate boiling of the tissue homogenate further denatures these degradative enzymes and other large proteins, causing them to precipitate.

Experimental Protocol: Tissue Extraction

-

Procurement: Fresh porcine spinal cords were obtained from a local slaughterhouse and immediately placed on dry ice to prevent degradation.

-

Homogenization: The frozen spinal cords (approximately 10 kg) were minced and boiled in 5 volumes of water for 10 minutes to inactivate endogenous proteases.

-

Acid Extraction: After cooling, the tissue was homogenized in 3% acetic acid.

-

Centrifugation: The homogenate was centrifuged at high speed to pellet the insoluble tissue debris.

-

Supernatant Collection: The resulting supernatant, containing a crude mixture of peptides and other soluble molecules, was collected for the initial purification step.

Bioassay-Guided Fractionation: The Rat Uterus Contraction Assay

Throughout the purification process, every fraction generated was tested for its ability to stimulate the contraction of isolated rat uterine smooth muscle. This allowed the researchers to track the "activity" and discard inactive fractions, progressively enriching the sample in the desired peptide.

-

Trustworthiness: The use of an isolated organ bath setup ensures that the observed effects are a direct action on the uterine tissue, free from systemic influences. The preparation is standardized by placing it under a consistent resting tension, and its viability is confirmed with a known uterotonic agent like oxytocin before testing the unknown fractions.

Experimental Protocol: Rat Uterus Bioassay

-

Tissue Preparation: A mature female Wistar rat (180-250g) is sacrificed. The uterine horns are excised and immediately placed in oxygenated De Jalon's solution at 32°C.[2]

-

Mounting: A segment of the uterine horn is mounted in an organ bath containing De Jalon's solution, maintained at 32°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end is attached to a fixed hook, and the other to an isotonic transducer connected to a chart recorder.

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5g, with the bath solution being changed every 15 minutes.

-

Assay: Aliquots of the chromatographic fractions (after appropriate dilution and solvent evaporation) are added to the organ bath. A positive response is recorded as a dose-dependent contraction of the uterine muscle.

-

Quantification: The activity of the fractions is quantified by comparing the magnitude of the contraction to that induced by a known standard or by defining one unit of activity as the amount required to produce a half-maximal contraction.

Multi-Step Chromatographic Purification

A series of chromatographic techniques, each exploiting a different physicochemical property of the peptides, was employed to achieve purification.

-

Expertise & Experience: Since many neuropeptides are basic (positively charged at neutral pH), cation-exchange chromatography is an effective initial step to separate them from acidic and neutral molecules. A stepwise salt gradient is used to elute bound peptides based on the strength of their positive charge.

Experimental Protocol: SP-Sephadex C-25 Cation-Exchange

-

Column Packing and Equilibration: A large column of SP-Sephadex C-25 is equilibrated with starting buffer (e.g., 1 M acetic acid).

-

Sample Loading: The crude acidic extract is loaded onto the column.

-

Stepwise Elution: The column is washed with the starting buffer, and then a stepwise gradient of increasing salt concentration (e.g., pyridine-acetic acid buffers of increasing molarity) is applied.

-

Fraction Collection and Bioassay: Fractions are collected, and an aliquot of each is assayed for uterotonic activity. The active fractions are pooled.

-

Expertise & Experience: This technique separates molecules based on their size. It is an excellent second step to remove proteins and other larger molecules, as well as very small molecules like salts from the previous step.

Experimental Protocol: Sephadex G-25 Gel Filtration

-

Column Preparation: A Sephadex G-25 column is equilibrated with a volatile buffer (e.g., 2 M acetic acid).

-

Sample Application: The pooled active fractions from the cation-exchange step are concentrated and loaded onto the gel filtration column.

-

Elution: The sample is eluted with the equilibration buffer at a constant flow rate.

-

Activity Monitoring: Fractions are collected and assayed. The active fractions, corresponding to a specific molecular weight range, are pooled.

-

Expertise & Experience: HPLC offers significantly higher resolution and speed compared to conventional low-pressure chromatography. The use of two different HPLC steps (ion-exchange followed by reverse-phase) provides orthogonal separation mechanisms, which is highly effective for purifying a peptide to homogeneity. Reverse-phase HPLC, in particular, is excellent at separating peptides with minor differences in their amino acid composition due to its sensitivity to hydrophobicity.

Experimental Protocol: HPLC Purification

-

Ion-Exchange HPLC: The active pool from gel filtration is subjected to cation-exchange HPLC (e.g., on a TSK-gel SP-5PW column) using a linear gradient of increasing salt concentration (e.g., NaCl in a phosphate buffer). Active fractions are identified and pooled.

-

Reverse-Phase HPLC: The final purification is achieved using reverse-phase HPLC (e.g., on a C18 column). The sample is eluted with a linear gradient of an organic solvent like acetonitrile in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).[3][4] The peptide is eluted based on its hydrophobicity.

-

Purity Assessment: The purity of the final peptide is assessed by the presence of a single, sharp, symmetrical peak in the chromatogram.

Purification Summary

The following table summarizes a typical purification scheme for a neuropeptide like NMU-8. Note: The values are illustrative and based on the original discovery paper.[1]

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |

| Crude Extract | 250,000 | 5,000,000 | 20 | 100 | 1 |

| SP-Sephadex C-25 | 20,000 | 4,000,000 | 200 | 80 | 10 |

| Sephadex G-25 | 1,500 | 3,000,000 | 2,000 | 60 | 100 |

| IE-HPLC | 50 | 2,000,000 | 40,000 | 40 | 2,000 |

| RP-HPLC | 0.05 | 1,000,000 | 20,000,000 | 20 | 1,000,000 |

Part 3: Structural Elucidation of the Purified Peptide

Once a pure peptide was obtained, the final step was to determine its primary structure—the sequence of its amino acids.

Amino Acid Analysis

This technique determines the relative abundance of each amino acid in the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. This provides the "recipe" of the peptide but not the order.

N-Terminal Analysis and Sequencing

-

Trustworthiness: Edman degradation is a robust, stepwise method that sequentially removes, identifies, and quantifies the N-terminal amino acid residue.[5][6] The remaining peptide is then subjected to the next cycle. This process is repeated until the entire sequence is determined. The Dansylation method can be used as a complementary technique to independently confirm the N-terminal residue.[1][7]

Experimental Protocol: Edman Degradation Sequencing

-

Coupling: The purified peptide is reacted with phenylisothiocyanate (PITC) under basic conditions to label the N-terminal amino group.

-

Cleavage: The labeled N-terminal amino acid is selectively cleaved from the peptide using a strong acid (e.g., trifluoroacetic acid).

-

Conversion and Identification: The cleaved residue is converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by HPLC by comparing its retention time to known standards.

-

Cycling: The shortened peptide is subjected to the next cycle of coupling, cleavage, and identification, revealing the next amino acid in the sequence.

The sequence of porcine Neuromedin U-8 was determined to be: Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2 [1][5]

A key finding was the presence of a C-terminal amide (Asn-NH2), a common feature of many bioactive peptides that protects them from degradation by carboxypeptidases and is often crucial for receptor binding.

Part 4: Visualization of the Discovery Workflow

The following diagrams illustrate the logical and experimental flow of the discovery and isolation process.

Caption: Overall workflow for the discovery and isolation of porcine Neuromedin U-8.

Caption: The multi-step chromatographic purification cascade for Neuromedin U-8.

Conclusion

The discovery of Neuromedin U-8 is a classic example of neuropeptide research, showcasing a logical and rigorous application of biochemical techniques.[1] It underscores the power of bioassay-guided purification in identifying novel endogenous molecules with significant physiological roles, in this case, a potent uterotonic and hypertensive peptide.[1] The methodologies detailed in this guide, while refined over the decades, remain conceptually central to the field of peptide and protein discovery. For today's researchers, this work not only provides a historical foundation but also serves as a testament to the enduring principles of careful experimental design, systematic fractionation, and robust analytical characterization in the quest to unravel complex biological systems.

References

- Minamino, N., Kangawa, K., & Matsuo, H. (1985). Neuromedin U-8 and U-25: novel uterus stimulating and hypertensive peptides identified in porcine spinal cord.

- Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation.

- Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203–212. [Link]

- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.

- MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique.

- Creative Biostructure. (n.d.). Ion Exchange Chromatography.

- RJPT SimLab. (n.d.). BIOASSAY OF OXYTOCIN USING RAT UTERINE HORN BY INTERPOLATION METHOD.

- Profacgen. (n.d.). Reverse-phase HPLC Peptide Purification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. researchgate.net [researchgate.net]

- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 7. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation, Characterization, and Functional Analysis of Neuromedin U-8 from Porcine Spinal Cord: A Technical Guide

This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the isolation, purification, characterization, and functional analysis of Neuromedin U-8 (NMU-8) from its native source, the porcine spinal cord. This document emphasizes the causal reasoning behind methodological choices, ensuring a self-validating system for reproducible and reliable results.

Introduction: The Significance of Neuromedin U-8

Neuromedin U (NMU) is a highly conserved neuropeptide with a diverse range of physiological functions, including the regulation of smooth muscle contraction, blood pressure, appetite, pain perception, and stress responses.[1][2] It was first isolated from the porcine spinal cord, leading to the identification of two primary forms: a 25-amino acid peptide (NMU-25) and its C-terminal octapeptide fragment, NMU-8.[2][3] The "U" in its name denotes its potent contractile effect on the uterus.[1]

NMU-8, with the amino acid sequence Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2, represents the most conserved region of the entire peptide and is crucial for its biological activity.[4][5] Like many neuroactive peptides, NMU-8 is C-terminally amidated, a modification essential for its receptor activation.[5] NMU exerts its effects through two G-protein coupled receptors (GPCRs), NMUR1 and NMUR2, which have distinct tissue distributions.[2][4] NMUR1 is predominantly expressed in peripheral tissues, particularly the gastrointestinal tract, while NMUR2 is primarily found in the central nervous system, including the spinal cord.[4] This differential expression suggests specific physiological roles for each receptor subtype. The activation of these receptors leads to intracellular signal transduction via calcium mobilization and phosphoinositide signaling.[4]

This guide will provide a detailed roadmap for the isolation and characterization of NMU-8 from porcine spinal cord, offering field-proven insights and robust protocols for its study.

PART 1: Extraction and Purification of Native NMU-8 from Porcine Spinal Cord

The successful isolation of bioactive NMU-8 from a complex biological matrix like the spinal cord hinges on efficient extraction and multi-step purification. The following workflow is designed to maximize yield and purity.

Experimental Workflow: From Tissue to Pure Peptide

Caption: Workflow for NMU-8 Extraction and Purification.

Step-by-Step Methodologies

1. Porcine Spinal Cord Extraction:

-

Rationale: Rapid extraction from fresh tissue is critical to minimize proteolytic degradation of neuropeptides. The use of an acidic environment helps to inactivate endogenous proteases.

-

Protocol:

-

Obtain fresh porcine spinal cords from a local abattoir and transport them on ice to the laboratory.

-

Perform the extraction in a cold room (4°C).

-

Homogenize the spinal cords (10 kg) in 30 L of a mixture of acetone and 1 N HCl (100:3, v/v) using a high-speed blender.[6]

-

Stir the homogenate at 4°C for 15 hours.

-

Centrifuge the homogenate at 20,000 x g for 30 minutes. Collect the supernatant.

-

Filter the supernatant and wash it three times with a mixture of petroleum ether and diethyl ether (1:1, v/v) to remove lipids.

-

Lyophilize the aqueous phase to obtain a crude peptide extract.

-

2. Gel Filtration Chromatography:

-

Rationale: Gel filtration provides an initial size-based separation of the peptides in the crude extract, enriching for smaller peptides like NMU-8.

-

Protocol:

-

Dissolve the lyophilized crude extract (approximately 90 g) in 100 ml of 20% acetic acid.

-

Apply the dissolved extract to a Sephadex G-15 column (8 x 200 cm) equilibrated with 0.1 M acetic acid.

-

Elute the peptides with 0.1 M acetic acid at a flow rate of 125 ml/hr, collecting 25 ml fractions.

-

Monitor the fractions for biological activity using a suitable bioassay (e.g., rat uterus contraction assay). Fractions exhibiting stimulatory activity are pooled for further purification.

-

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Rationale: RP-HPLC is a high-resolution technique that separates peptides based on their hydrophobicity. A multi-step RP-HPLC approach with different column chemistries or gradients is often necessary to achieve high purity.

-

Protocol:

-

Initial RP-HPLC:

-

Lyophilize the active fractions from the gel filtration step.

-

Dissolve the residue in 0.1% trifluoroacetic acid (TFA) in water.

-

Inject the sample onto a C18 reverse-phase column (e.g., Nucleosil 5C18, 10 x 250 mm).

-

Elute with a linear gradient of acetonitrile in 0.1% TFA. A typical gradient might be 10-60% acetonitrile over 60 minutes at a flow rate of 2 ml/min.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions and test for biological activity.

-

-

Secondary RP-HPLC:

-

Pool the active fractions from the initial RP-HPLC step.

-

Further purify these fractions on a different stationary phase (e.g., C8 or Phenyl) or with a shallower acetonitrile gradient to resolve closely eluting peptides.

-

Collect the purified NMU-8 peak and lyophilize.

-

-

PART 2: Physicochemical and Functional Characterization of Purified NMU-8

Once a highly purified sample of NMU-8 is obtained, its identity and biological activity must be rigorously confirmed.

Physicochemical Characterization

1. Mass Spectrometry:

-

Rationale: Mass spectrometry provides an accurate determination of the molecular weight of the purified peptide, which can be compared to the theoretical mass of NMU-8.

-

Protocol (MALDI-TOF):

-

Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile/0.1% TFA.

-

Mix a small aliquot of the purified NMU-8 sample with the matrix solution on a MALDI target plate.

-

Allow the mixture to air dry, forming co-crystals.

-

Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass of porcine NMU-8 (Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2) is approximately 1110.3 Da.

-

2. Amino Acid Analysis:

-

Rationale: Amino acid analysis confirms the amino acid composition of the purified peptide.

-

Protocol:

-

Hydrolyze the purified peptide in 6 N HCl at 110°C for 22 hours in a sealed, evacuated tube.

-

Analyze the amino acid composition of the hydrolysate using an amino acid analyzer or by pre-column derivatization followed by HPLC.

-

The results should be consistent with the amino acid composition of NMU-8 (Tyr:1, Phe:2, Leu:1, Arg:2, Pro:1, Asn:1).

-

| Characteristic | Expected Result for Porcine NMU-8 |

| Amino Acid Sequence | Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2 |

| Molecular Weight (Monoisotopic) | ~1110.3 Da |

| C-terminal Modification | Amidation |

Functional Characterization

1. Uterine Smooth Muscle Contraction Bioassay:

-

Rationale: This classic bioassay directly measures the defining biological activity of NMU-8.

-

Protocol:

-

Euthanize a female rat and dissect the uterus.

-

Mount a strip of uterine smooth muscle (myometrium) in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.[7][8]

-

Connect the tissue to a force transducer to record isometric contractions.

-

Allow the tissue to equilibrate and establish a stable baseline of spontaneous contractions.

-

Add increasing concentrations of purified NMU-8 to the organ bath and record the contractile response (increase in force and/or frequency).

-

Construct a dose-response curve to determine the potency (EC50) of NMU-8.

-

2. Intracellular Calcium Mobilization Assay:

-

Rationale: This cell-based assay provides a high-throughput method to quantify the activation of NMU receptors (NMUR1 and NMUR2) by measuring a key downstream signaling event.

-

Protocol:

-

Culture cells stably expressing either human NMUR1 or NMUR2 (e.g., HEK293 or CHO cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9][10]

-

Wash the cells to remove excess dye and resuspend them in a suitable assay buffer.

-

Add varying concentrations of purified NMU-8 to the cell suspension.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.[11]

-

Generate dose-response curves to determine the EC50 of NMU-8 at each receptor subtype.

-

PART 3: Signaling Pathways of Neuromedin U

The biological effects of NMU-8 are mediated through the activation of NMUR1 and NMUR2, which couple to Gq/11 and/or Gi/o G-proteins. This leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.

NMU Receptor Signaling Cascade

Caption: Simplified NMU Receptor Signaling Pathway.

Conclusion

This technical guide provides a comprehensive framework for the isolation, characterization, and functional analysis of Neuromedin U-8 from its native source. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently investigate the multifaceted roles of this important neuropeptide. The methodologies described herein are foundational for further studies in drug discovery and development, aiming to modulate the NMU system for therapeutic benefit in areas such as metabolic disorders, pain management, and gastrointestinal diseases.

References

- Current time information in Port Elizabeth, ZA. (n.d.). Google.

- De Prins, A., et al. (2018). Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists. ACS Medicinal Chemistry Letters, 9(6), 549-554.

- Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist. (2022). ACS Bio & Med Chem Au.

- Amino acid sequences of neuromedin U from some mammalian, avian,... (n.d.). ResearchGate.

- Shynlova, O., et al. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments, (131), 56932.

- Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. (n.d.). JoVE.

- A Guide to Extract Spinal Cord for Translational Stem Cell Biology Research. (2020). JoVE.

- Functional activity of R-PSOP in calcium mobilization assay. A,... (n.d.). ResearchGate.

- Myometrial tissue strip contraction bioassay. Human myometrial samples,... (n.d.). ResearchGate.

- Uterine Relaxation Research And Assays. (n.d.). REPROCELL.

- Ca2+ Mobilization Assay. (n.d.). Creative Bioarray.

- High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (2012). Methods in Molecular Biology, 874, 69-79.

- Novel Neuropeptides, Neurokinin α and β, Isolated from Porcine Spinal Cord. (1983). Proceedings of the Japan Academy, Series B, 59(4), 101-104.

- Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists. (2018). Vrije Universiteit Brussel Research Portal.

- Teranishi, H., & Hanada, R. (2021). Neuromedin U, a Key Molecule in Metabolic Disorders. International Journal of Molecular Sciences, 22(8), 4238.

- Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1. (2024). ACS Medicinal Chemistry Letters.

- A Guide to Extract Spinal Cord for Translational Stem Cell Biology Research: Comparative Analysis of Adult Human, Porcine, and Rodent Spinal Cord Stem Cells. (2020). Frontiers in Cellular Neuroscience, 14, 169.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies.

- Novel Neuropeptides, Neurokinin a and j3, Isolated from Porcine Spinal Cord. (n.d.). J-Stage.

- HPLC purification of peptides and miniature proteins. (n.d.). ResearchGate.

- Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. (2025). bioRxiv.

- Ottesen, B., et al. (1983). Neuropeptides in the regulation of female genital smooth muscle contractility. Acta Obstetricia et Gynecologica Scandinavica, 62(6), 591-592.

- Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. (2016). Methods in Molecular Biology, 1410, 1-13.

- Neuropeptide Protocols. (n.d.). University of California San Francisco.

- Peptide Purification by Reverse-Phase HPLC. (1994). Methods in Molecular Biology, 36, 195-203.

- Reversed Phase Chromatography. (n.d.). Cytiva.

- Neuromedins NMU and NMS: An Updated Overview of Their Functions. (2021). Frontiers in Endocrinology, 12, 700810.

- Improving the LC-MS/MS analysis of neuromedin U-8 and neuromedin S by minimizing their adsorption behavior and optimizing UHPLC and MS parameters. (2025).

Sources

- 1. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. usbio.net [usbio.net]

- 5. Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Primary Amino acid Sequence of Porcine Neuromedin U-8

Neuromedin U (NMU) represents a fascinating and pleiotropic family of neuropeptides, first isolated from the porcine spinal cord based on its potent contractile effect on the rat uterus.[1][2] This discovery opened the door to decades of research, revealing NMU's involvement in a wide array of physiological processes, including the regulation of smooth muscle contraction, blood pressure, appetite, pain perception, and inflammatory responses.[2][3] The peptide exists in multiple isoforms, with a longer form (NMU-25 in humans, NMU-23 in rats) and a shorter, truncated C-terminal fragment.[4] This guide focuses specifically on the shorter octapeptide isoform from the original porcine source: Neuromedin U-8 (NMU-8) . As this fragment constitutes the most highly conserved region of the peptide across species, understanding its primary sequence is fundamental to elucidating its structure-function relationship and leveraging it as a tool in research and drug development.[3] This document provides a detailed exploration of the primary sequence of porcine NMU-8, the methodologies for its characterization and synthesis, and its biochemical context.

The Primary Amino Acid Sequence of Porcine Neuromedin U-8

The foundational element of porcine NMU-8 is its linear sequence of eight amino acids. Sequence analysis and synthesis have definitively established this structure.[5]

The primary sequence is: Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂

A critical feature of NMU-8, and indeed all active forms of Neuromedin U, is the amidation of the C-terminal asparagine residue (-NH₂). This post-translational modification is essential for biological activity; its absence prevents receptor activation and subsequent physiological effects, such as uterine contraction and blood pressure changes.[4][6]

Table 1: Porcine Neuromedin U-8 Sequence Data

| Representation | Sequence/Identifier |

| Three-Letter Code | Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂ |

| One-Letter Code | YFLFRPRN-NH₂ |

| IUPAC Name | L-tyrosyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-arginyl-L-prolyl-L-arginyl-L-asparagine |

| PubChem CID | 10148412[7] |

| Molecular Formula | C₅₄H₇₇N₁₅O₁₁[7] |

The C-terminal heptapeptide is identical across all mammalian species, highlighting its evolutionary importance and central role in receptor interaction.[8][3] The arginine residue at position 7 (Arg⁷) of the octapeptide is particularly crucial for receptor binding affinity and biological function.[4]

Methodologies for Sequence Verification and Synthesis

For researchers working with NMU-8, verifying its sequence or producing it synthetically are common requirements. Modern biochemical techniques provide robust and reliable methods for both processes.

Peptide Sequence Determination: Mass Spectrometry

While classical methods like Edman degradation were foundational for peptide sequencing, mass spectrometry (MS) has become the dominant technology due to its high sensitivity, speed, and ability to analyze complex mixtures.[9][10] Tandem mass spectrometry (MS/MS) is the workhorse for this application.[9][11][12]

The goal of this workflow is to generate gas-phase peptide ions, separate them by their mass-to-charge ratio (m/z), fragment them in a controlled manner, and then analyze the masses of the resulting fragments to deduce the original amino acid sequence. Each step is designed to progressively resolve the peptide's primary structure.

-

Sample Preparation & Digestion:

-

Objective: To isolate and prepare the peptide for analysis. If NMU-8 is part of a larger protein precursor, enzymatic digestion (e.g., with Trypsin) is required to cleave the protein into smaller peptides. For purified NMU-8, this step is omitted.

-

Procedure: The purified peptide is solubilized in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate protonation.

-

-

Liquid Chromatography (LC) Separation:

-

Objective: To separate the target peptide from contaminants and simplify the mixture entering the mass spectrometer.

-

Procedure: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically using a reversed-phase C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute peptides based on their hydrophobicity.[11]

-

-

Mass Spectrometric Analysis (MS/MS):

-

Objective: To determine the mass-to-charge ratios of the peptide and its fragments.

-

Procedure:

-

Ionization: As the peptide elutes from the LC column, it enters an electrospray ionization (ESI) source, which generates charged, gas-phase ions.[13]

-

MS1 Scan: The mass spectrometer performs an initial scan to detect the m/z of the intact peptide ions (precursor ions). For NMU-8, this would correspond to its specific molecular weight.

-

Precursor Ion Selection: The instrument isolates the precursor ion corresponding to NMU-8.

-

Fragmentation: The selected ion is directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This process, known as collision-induced dissociation (CID), breaks the peptide backbone at the amide bonds, generating a predictable series of fragment ions (primarily b- and y-ions).[11]

-

MS2 Scan: A second mass analysis is performed on the fragment ions, generating the MS/MS spectrum.

-

-

-

Data Interpretation (De Novo Sequencing):

-

Objective: To reconstruct the peptide sequence from the MS/MS spectrum.

-

Procedure: Algorithms analyze the mass differences between the peaks in the MS/MS spectrum. The mass of each amino acid residue is known, so by "walking" along the series of b- or y-ions, the software can determine the sequence one amino acid at a time without needing a reference database.[11][12]

-

Caption: Workflow for de novo peptide sequencing using LC-MS/MS.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of peptides like NMU-8 is almost exclusively performed using Solid-Phase Peptide Synthesis (SPPS), a methodology pioneered by Bruce Merrifield.[14] The most common approach today is the Fmoc/tBu strategy, which uses a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile groups for side-chain protection.[15][16]

SPPS immobilizes the growing peptide chain on an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion. These excess reagents and byproducts are then simply washed away, dramatically simplifying the purification process at each step. The cycle of deprotection and coupling is repeated until the desired sequence is assembled.

-

Resin Preparation:

-

First Amino Acid Coupling (Asparagine):

-

Objective: To attach the C-terminal amino acid (Asn) to the resin.

-

Procedure:

-

Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the carboxyl group of the first amino acid (Fmoc-Asn(Trt)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA).

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin to remove excess reagents.

-

-

-

Elongation Cycle (Repeating for Arg, Pro, Arg, Phe, Leu, Phe, Tyr):

-

Objective: To sequentially add the remaining amino acids.

-

Procedure (for each amino acid):

-

Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group.

-

Washing: Wash the resin extensively with DMF to remove piperidine and byproducts.

-

Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) and couple it to the deprotected N-terminus of the growing peptide chain.

-

Washing: Wash the resin with DMF and Dichloromethane (DCM).

-

-

-

Final Cleavage and Deprotection:

-

Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups.

-

Procedure:

-

Wash the final peptidyl-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to capture the reactive cations generated from the protecting groups.

-

After 2-3 hours, filter the resin and precipitate the crude peptide in cold diethyl ether.

-

-

-

Purification and Verification:

-

Objective: To purify the peptide and confirm its identity.

-

Procedure:

-

Dissolve the crude peptide and purify it using reversed-phase HPLC.

-

Confirm the mass of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure it matches the theoretical mass of NMU-8.

-

-

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Biochemical Context: Receptors and Signaling

The biological effects of NMU-8 are mediated through its interaction with specific cell surface receptors. Understanding this interaction is key to interpreting its physiological roles.

Neuromedin U Receptors: NMUR1 and NMUR2

NMU acts by binding to two distinct G protein-coupled receptors (GPCRs): NMUR1 and NMUR2.[8][18] These receptors exhibit a marked differential distribution:

-

NMUR1: Expressed predominantly in peripheral tissues, with high levels in the gastrointestinal tract and on various immune cells.[8][3][18]

-

NMUR2: Found primarily in the central nervous system, particularly in the hypothalamus and brainstem, areas associated with appetite control and stress response.[8][3][18]

This distinct distribution allows for the dissection of NMU's central versus peripheral functions. NMU-8 binds with high affinity to both receptors, as does the longer NMU-25 isoform.[4]

Intracellular Signaling Pathways

Upon binding of NMU-8 to either NMUR1 or NMUR2, a conformational change in the receptor initiates intracellular signaling cascades. The receptors couple to multiple G protein subtypes, primarily Gαq/11 and Gαi.[4][6]

The primary signaling events include:

-

Gαq/11 Activation: This leads to the activation of Phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[19]

-

Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca²⁺, leading to a rapid increase in cytosolic calcium concentration.[4][19]

-

Gαi Activation: This pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Additionally, NMU signaling has been shown to involve other pathways, such as the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/ERK pathways, particularly in the context of immune cell activation and cancer.[19][20][21]

Caption: Major signaling cascades activated by Neuromedin U.

Conclusion and Future Directions

The primary amino acid sequence of porcine Neuromedin U-8, Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂ , represents the highly conserved, biologically active core of the Neuromedin U peptide family. Its straightforward structure, combined with its potent and diverse physiological effects, makes it an invaluable tool for researchers. The robust methodologies of mass spectrometry and solid-phase peptide synthesis provide the necessary means for its definitive identification and production. As research continues to unravel the complexities of NMU's role in metabolism, immunity, and neuroscience, synthetic porcine NMU-8 and its analogues will remain central to the development of novel therapeutics targeting the NMUR1 and NMUR2 receptor systems.

References

- Creative Proteomics. (n.d.). Guide to Peptide Sequencing Techniques and Optimization Strategies.

- ResearchGate. (n.d.). The signalling pathways of NmU in inflammation.

- Wikipedia. (2023). Neuromedin U.

- Creative Biolabs. (n.d.). Accurate Peptide Sequencing: Principles, Techniques & Challenges.

- Creative Proteomics. (n.d.). Peptide Sequencing: Principles, Techniques, and Research Applications.

- LinkedIn. (n.d.). Peptide Sequencing: Techniques and Applications.

- ResearchGate. (n.d.). Regulation of NmU expression and signaling pathways influenced by NmU.

- PMC - PubMed Central. (2020). Neuromedin U: potential roles in immunity and inflammation.

- ResearchGate. (n.d.). The current paradigm of neuromedin U signalling.

- MetwareBio. (n.d.). Peptide Sequencing: Methods, Applications, and Advances in Proteomics.

- MDPI. (2021). Neuromedin U, a Key Molecule in Metabolic Disorders.

- PMC - PubMed Central. (n.d.). Emerging pharmacology and physiology of neuromedin U and the structurally related peptide neuromedin S.

- United States Biological. (n.d.). Neuromedin U-8 CAS.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neuromedin U receptors | Introduction.

- Frontiers. (n.d.). Neuromedins NMU and NMS: An Updated Overview of Their Functions.

- Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- PubChem. (n.d.). [125I]neuromedin U-8 (pig) | C54H77N15O11 | CID 10148412.

- PubMed. (1985). Neuromedin U-8 and U-25: novel uterus stimulating and hypertensive peptides identified in porcine spinal cord.

- ResearchGate. (2014). Methods and protocols of modern solid phase peptide synthesis.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

Sources

- 1. Neuromedin U receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 3. usbio.net [usbio.net]

- 4. Neuromedin U, a Key Molecule in Metabolic Disorders [mdpi.com]

- 5. Neuromedin U-8 and U-25: novel uterus stimulating and hypertensive peptides identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging pharmacology and physiology of neuromedin U and the structurally related peptide neuromedin S - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [125I]neuromedin U-8 (pig) | C54H77N15O11 | CID 10148412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Neuromedin U - Wikipedia [en.wikipedia.org]

- 9. jpt.com [jpt.com]

- 10. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. Peptide Sequencing: Principles, Techniques, and Research Applications - Creative Proteomics [creative-proteomics.com]

- 13. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. peptide.com [peptide.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuromedin U-8 C-terminal Octapeptide: Structure, Synthesis, and Biological Function

Introduction: The Significance of Neuromedin U-8

Neuromedin U (NMU) is a highly conserved neuropeptide with a diverse range of physiological roles, including the regulation of smooth muscle contraction, blood pressure, appetite, and pain perception.[1] It exists in various isoforms, with the C-terminal octapeptide, Neuromedin U-8 (NMU-8), being the shortest, fully active fragment.[2][3] The primary sequence of NMU-8 is Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2.[1] This C-terminal region is the most conserved part of the NMU peptide across different species, highlighting its critical role in biological function.[1][3][4] NMU-8 exerts its effects by activating two G protein-coupled receptors (GPCRs), the Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2).[3][4][5] This guide provides a comprehensive technical overview of the structure, chemical synthesis, purification, and biological characterization of NMU-8 for researchers, scientists, and drug development professionals.

I. The Structural Core of Neuromedin U-8

The biological activity of NMU-8 is intrinsically linked to its primary amino acid sequence and its C-terminal amidation. The sequence Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂ is essential for receptor binding and activation.

II. Chemical Synthesis and Purification of Neuromedin U-8

The synthesis of NMU-8 is most efficiently achieved through solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[6] This method simplifies the purification process by allowing for the easy removal of excess reagents and by-products.[7]

A. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of NMU-8

The Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a widely used method for SPPS due to its mild deprotection conditions.

This protocol is based on a 0.1 mmol synthesis scale.

-

Resin Selection and Swelling:

-

Rationale: A Rink Amide resin is chosen to yield a C-terminally amidated peptide upon cleavage.

-

Weigh approximately 240 mg of Rink Amide AM resin (0.42 mmol/g loading) and place it in a fritted reaction vessel.

-

Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.

-

-

Fmoc Deprotection:

-

Rationale: The Fmoc group masks the alpha-amino group of the growing peptide chain, preventing unwanted side reactions. It is removed by a mild base, typically piperidine.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for another 10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

Rationale: The incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide. HBTU is a common and effective coupling reagent.

-

In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH, 4 equivalents, 0.4 mmol) and HBTU (3.8 equivalents, 0.38 mmol) in 3 mL of DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the vial and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Self-Validation: Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the NMU-8 sequence (Arg(Pbf), Pro, Arg(Pbf), Phe, Leu, Phe, Tyr(tBu)).

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

B. Cleavage and Deprotection

-

Rationale: Trifluoroacetic acid (TFA) is a strong acid used to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups. Scavengers such as triisopropylsilane (TIS) and water are included to quench reactive carbocations generated during the cleavage process, preventing side reactions with sensitive amino acid residues.[3][8]

-

Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum for at least 30 minutes.

-

Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).

-

Add 5 mL of the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate of the crude peptide will form.

-

Centrifuge the tube, decant the ether, and wash the peptide pellet twice more with cold ether.

-

Lyophilize the crude peptide to obtain a white powder.

C. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Rationale: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (acetonitrile), with more hydrophobic peptides eluting later.[9][10]

-

Protocol:

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of 50% acetonitrile/water. Filter the solution through a 0.45 µm filter.

-

Column: Use a preparative C18 column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30 minutes) at a flow rate of 10 mL/min.

-

Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the purified NMU-8 peptide.

-

III. Structural and Purity Characterization

A. Mass Spectrometry

-

Rationale: Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.

-

Protocol:

-

Dissolve a small amount of the purified, lyophilized NMU-8 in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

The expected monoisotopic mass of NMU-8 (C₅₄H₇₇N₁₅O₁₀) is approximately 1111.59 Da. The observed mass should be within a narrow tolerance of this theoretical value.

-

B. 2D NMR Spectroscopy for Structural Elucidation

-

Rationale: Two-dimensional NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution.[11] COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments identify through-bond proton-proton correlations, which helps in assigning the spin systems of the individual amino acid residues. NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close in proximity, providing crucial distance constraints for structure calculation.[12][13]

-

Protocol:

-

Sample Preparation: Dissolve the purified NMU-8 in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a set of 2D NMR spectra, including ¹H-¹H COSY, ¹H-¹H TOCSY, and ¹H-¹H NOESY, on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment:

-

Identify the unique spin systems for each amino acid residue in the TOCSY spectrum.

-

Use the NOESY spectrum to establish sequential connectivities between adjacent residues (e.g., Hα(i) to HN(i+1)).

-

-

Structural Calculation: Use the distance restraints derived from the NOESY cross-peak intensities, along with dihedral angle restraints from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers representing the solution structure of NMU-8.

-

IV. Biological Activity and Signaling Pathways

NMU-8 activates its receptors, NMUR1 and NMUR2, leading to intracellular signaling cascades. The primary signaling pathways involve the mobilization of intracellular calcium (via Gq coupling) and the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels (via Gi coupling).[1][4][14]

A. Quantitative Analysis of Receptor Activation

The potency and efficacy of NMU-8 at its receptors can be quantified using in vitro functional assays.

| Peptide | Receptor | Assay Type | Parameter | Value | Reference |

| NMU-8 | rat NMUR1 | Calcium Mobilization | EC₅₀ | 0.9 ± 0.5 nM | [15] |

| Ac-NMU-8 analog | human NMUR1 | IP₃ Accumulation | EC₅₀ | ~4 nM | [16] |

| Ac-NMU-8 analog | human NMUR2 | IP₃ Accumulation | EC₅₀ | ~55 nM | [16] |

| NMU-8 | human NMUR2 | cAMP Inhibition | EC₅₀ | 1.38 ± 1.21 nM | [17] |

Table 1: In vitro activity of Neuromedin U-8 and its analogs at NMU receptors.

B. Calcium Mobilization Assay

-

Rationale: Activation of Gq-coupled receptors like NMUR1 and NMUR2 leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[18][19][20][21] This increase in intracellular calcium can be monitored using calcium-sensitive fluorescent dyes.

-

Protocol:

-

Cell Culture: Culture HEK293 cells stably or transiently expressing either human NMUR1 or NMUR2 in a 96-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Prepare serial dilutions of NMU-8.

-

Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add the NMU-8 dilutions to the wells and immediately begin kinetic reading of fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the NMU-8 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

C. cAMP Accumulation Assay

-

Rationale: Activation of Gi-coupled receptors inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP.[22][23][24] This inhibition can be measured in cells that have been pre-stimulated with an agent that increases cAMP levels, such as forskolin.

-

Protocol:

-

Cell Culture: Seed HEK293 cells expressing NMUR1 or NMUR2 in a 96-well plate.

-

Pre-stimulation: Treat the cells with forskolin to induce cAMP production.

-

Compound Addition: Add serial dilutions of NMU-8 to the wells and incubate.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The decrease in the detection signal is proportional to the amount of cAMP produced. Plot the signal against the logarithm of the NMU-8 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of cAMP production.

-

V. Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and functional analysis of the Neuromedin U-8 octapeptide. The detailed protocols and the underlying scientific rationale are intended to equip researchers with the necessary knowledge to produce and study this important signaling molecule. A thorough understanding of the structure-function relationships of NMU-8 is critical for the development of novel therapeutics targeting the neuromedin U system for a variety of physiological and pathological conditions.

References

- Structure-activity relationships of neuromedin U. V. study on the stability of porcine neuromedin U-8 at the C-terminal asparagine amide under mild alkaline and acidic conditions.PubMed.[Link]

- Principles and Practical Steps to Develop Robust Reversed Phase Separations of Peptides.Technology Networks.[Link]

- Structure-activity relationships of neuromedin U. II. Highly potent analogs substituted or modified at the N-terminus of neuromedin U-8.PubMed.[Link]

- Structure-activity relationships of rat neuromedin U for smooth muscle contraction.PubMed.[Link]

- Mechanisms of cross-talk between G-protein-coupled receptors resulting in enhanced release of intracellular Ca2+.PMC.[Link]

- Small‐Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral F

- Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.

- Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Gs-GPCRs use two separable calcium release mechanisms, both of which depend on prior Gq priming.

- Calcium mobilization induced by neuromedin U (NMU) on cells transiently expressing the various rat NMUR1 polymorphic variants.

- Neuromedins NMU and NMS: An Updated Overview of Their Functions.Frontiers in Endocrinology.[Link]

- Structure Determination of Peptides by simple 2D NMR Spectroscopy.YouTube.[Link]

- Mechanisms of cross-talk between G-protein-coupled receptors resulting in enhanced release of intracellular Ca2+.PubMed.[Link]

- Emerging pharmacology and physiology of neuromedin U and the structurally rel

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.ACE.[Link]

- 14 Principles of Reversed Phase HPLC.YouTube.[Link]

- Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist.

- Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists.PubMed Central.[Link]

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.

- Biochemistry, G Protein Coupled Receptors.NCBI Bookshelf.[Link]

- cAMP-dependent p

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Luxembourg Bio Technologies.[Link]

- 2D NMR Introduction.Chemistry LibreTexts.[Link]

- GPCR mediated control of calcium dynamics: A systems perspective.

- The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines.MDPI.[Link]

- HPLC Analysis and Purific

- Targeting G protein-coupled receptor signalling by blocking G proteins.PMC.[Link]

- cAMP signaling. Ligand binding to G protein coupled receptor (GPCR)...

- NMR in structural determination of proteins and peptides.NMIMS Pharmacy.[Link]

- GPCR signaling via cAMP nanodomains.Biochemical Journal.[Link]

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.

- Cleavage Cocktails; Reagent B.Aapptec Peptides.[Link]

- Neuromedin U: potential roles in immunity and inflamm

- Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist.ACS Bio & Med Chem Au.[Link]

- Neuronal regulation of type 2 innate lymphoid cells via neuromedin U.PubMed Central.[Link]

- Neuromedin U Receptor 2-Deficient Mice Display Differential Responses in Sensory Perception, Stress, and Feeding.The Journal of Neuroscience.[Link]

- Neuromedins NMU and NMS: An Updated Overview of Their Functions.PMC.[Link]

- Effects of NMU-8 on sEPSCs and sIPSCs of spinal lamina IIo neurons in WT and NMUR2 KO mice.

Sources

- 1. Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. verifiedpeptides.com [verifiedpeptides.com]

- 6. Structure-activity relationships of rat neuromedin U for smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. Structure-activity relationships of neuromedin U. V. study on the stability of porcine neuromedin U-8 at the C-terminal asparagine amide under mild alkaline and acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. youtube.com [youtube.com]

- 14. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small‐Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of cross-talk between G-protein-coupled receptors resulting in enhanced release of intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of cross-talk between G-protein-coupled receptors resulting in enhanced release of intracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Physiological Functions of Neuromedin U-8 in Mammals

Abstract

Neuromedin U (NMU) is a highly conserved neuropeptide with a diverse and complex range of physiological functions in mammals. Initially isolated from the porcine spinal cord based on its potent contractile effect on uterine smooth muscle, its role is now understood to extend far beyond this initial observation. The shorter, C-terminal active fragment, Neuromedin U-8 (NMU-8), has been a focal point of research due to its high conservation and potent activity. This technical guide provides an in-depth exploration of the physiological functions of NMU-8 in mammals, intended for researchers, scientists, and drug development professionals. We will delve into the molecular characteristics of NMU-8 and its receptors, its intricate signaling pathways, and its multifaceted roles in energy homeostasis, pain perception, stress responses, immune modulation, and smooth muscle contractility. This guide also offers detailed experimental protocols and quantitative data to facilitate further research and therapeutic development targeting the NMU system.

Introduction: The Neuromedin U System

Neuromedin U (NMU) is a pleiotropic neuropeptide that plays a crucial role in a wide array of physiological processes.[1][2] The NMU gene encodes a precursor protein that is post-translationally cleaved to produce biologically active peptides of varying lengths, with NMU-25 (in humans) and NMU-23 (in rodents) being the longer forms, and the highly conserved C-terminal octapeptide, NMU-8, representing a key active fragment.[3][4] The high degree of conservation of the C-terminal sequence across species underscores its fundamental biological importance.[4]

The biological effects of NMU are mediated through two high-affinity G protein-coupled receptors (GPCRs), Neuromedin U receptor 1 (NMUR1) and Neuromedin U receptor 2 (NMUR2).[1][2][3][4] These receptors exhibit distinct but partially overlapping tissue distribution patterns, which accounts for the diverse physiological actions of NMU. NMUR1 is predominantly expressed in peripheral tissues, particularly the gastrointestinal tract, while NMUR2 is primarily located in the central nervous system (CNS), especially in the hypothalamus and brainstem.[1][2][3][5] This differential expression is a key determinant of the specific physiological functions modulated by NMU signaling in different parts of the body.

Molecular Characteristics and Signaling Pathways

Neuromedin U-8 and its Receptors

NMU-8 is an octapeptide with the amino acid sequence Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2.[6] The C-terminal amidation is crucial for its biological activity.[7] NMU-8 binds to both NMUR1 and NMUR2 with high affinity, although the relative affinities can vary between species and experimental systems.

| Ligand/Receptor | Binding Affinity (Ki/IC50, nM) | Functional Potency (EC50, nM) | Species | Assay Type | Reference |

| NMU-8 | |||||

| NMUR1 | 0.47 | 0.9 (calcium mobilization) | Mouse | Radioligand binding / In vitro functional assay | [8][9] |

| NMUR2 | 0.26 | 1.38 (cAMP inhibition) | Mouse | Radioligand binding / In vitro functional assay | [9][10] |

| NMUR1 | 2.9 | - | Human | Radioligand binding | [9] |

| NMUR2 | 0.91 | - | Human | Radioligand binding | [9] |

| Porcine NMU-8 | 147.06 (Ki) | - | Canine | Radioligand binding (NMUR2) | [11] |

Table 1: Binding affinities and functional potencies of NMU-8 for its receptors. This table summarizes key quantitative data on the interaction of NMU-8 with NMUR1 and NMUR2, highlighting the high affinity of this peptide for its receptors.

Intracellular Signaling Cascades

Upon binding of NMU-8, both NMUR1 and NMUR2 undergo conformational changes that trigger intracellular signaling cascades. These receptors are known to couple to multiple G protein subtypes, primarily Gαq/11 and Gαi.[7][12]

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event in many of NMU's physiological effects, including smooth muscle contraction and neuronal activation.[6][7][12][13]

-

Gαi Pathway: Coupling to the Gαi pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][12] This pathway is particularly relevant for the effects of NMU in the CNS and in the regulation of hormone secretion.

Ex Vivo Studies: Smooth Muscle Contraction Assay

This protocol outlines a method for assessing the contractile effect of NMU-8 on isolated smooth muscle tissue.

Materials:

-

Organ bath system with force transducer

-

Krebs-Henseleit solution

-

Carbogen gas (95% O2, 5% CO2)

-

NMU-8 stock solution

-

Isolated smooth muscle tissue (e.g., rat uterus, mouse fundus)

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue in ice-cold Krebs-Henseleit solution.

-

Mounting: Mount the tissue strip in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15 minutes.

-

NMU-8 Administration: Add cumulative concentrations of NMU-8 to the organ bath and record the resulting contractile responses using the force transducer.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value for NMU-8-induced contraction.

In Vitro Studies: Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to NMU-8 in cultured cells expressing NMU receptors.

Materials:

-

HEK293 cells stably expressing NMUR1 or NMUR2

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

NMU-8 solution

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the NMU receptor of interest in appropriate media.

-

Dye Loading: Load the cells with the calcium indicator dye (e.g., Fluo-4 AM with Pluronic F-127) in HBSS for 1 hour at 37°C.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

NMU-8 Stimulation: Place the cell plate in the fluorescence plate reader and add varying concentrations of NMU-8.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the EC50 value for NMU-8-induced calcium mobilization.

Conclusion and Future Directions

Neuromedin U-8 is a potent and pleiotropic neuropeptide with a wide range of physiological functions in mammals. Its roles in energy homeostasis, pain perception, stress, immunity, and smooth muscle contraction make the NMU system an attractive target for therapeutic intervention in various diseases, including obesity, chronic pain, and inflammatory disorders. The distinct tissue distribution of its receptors, NMUR1 and NMUR2, offers the potential for the development of receptor-subtype-selective drugs with improved target specificity and reduced side effects.

Future research should focus on further elucidating the complex downstream signaling pathways of NMU in different cell types and tissues. The development of potent and selective small molecule agonists and antagonists for NMUR1 and NMUR2 will be crucial for dissecting the specific physiological roles of each receptor subtype and for validating their therapeutic potential. Furthermore, a deeper understanding of the regulation of NMU expression and release will provide valuable insights into the endogenous control of this important signaling system. The continued investigation of the multifaceted functions of Neuromedin U-8 holds great promise for advancing our understanding of mammalian physiology and for the development of novel therapeutic strategies.

References

- Jove. (2024, January 12). Free-Hand Intracerebroventricular Injections in Mice.

- Protocols.io. (2023, May 22). Rodent intracerebroventricular AAV injections.

- Zeng, H., et al. (2006). Neuromedin U Receptor 2-Deficient Mice Display Differential Responses in Sensory Perception, Stress, and Feeding. Molecular and Cellular Biology, 26(24), 9352–9363.

- Zeng, H., et al. (2006). Neuromedin U receptor 2-deficient mice display differential responses in sensory perception, stress, and feeding. Molecular and Cellular Biology, 26(24), 9352-9363.

- Glascock, J. J., et al. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. Journal of Visualized Experiments, (56), 2968.

- Lin, Y.-J., et al. (2021). Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice. STAR Protocols, 2(4), 100938.

- Teranishi, H., et al. (2021). Neuromedin U, a Key Molecule in Metabolic Disorders. International Journal of Molecular Sciences, 22(8), 4238.

- Brighton, P. J., et al. (2004). Signaling and ligand binding by recombinant neuromedin U receptors: evidence for dual coupling to Galphaq/11 and Galphai and an irreversible ligand-receptor interaction. Molecular Pharmacology, 66(6), 1544-1556.

- Johnson, S. B., et al. (2018). Small‐Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models. Obesity, 26(10), 1584–1592.

- Malendowicz, L. K., et al. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology, 12, 705836.

- Takayama, K., et al. (2024). Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1. ACS Medicinal Chemistry Letters, 15(6), 841–847.

- Takayama, K., et al. (2024). Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1. ACS Medicinal Chemistry Letters.

- Aizawa, S., et al. (2022, November 11). Neuromedin U decreases food intake and raises energy expenditure in mice, not in rats. Technology Networks.

- Lee, H., et al. (2022). Structural insights into the peptide selectivity and activation of human neuromedin U receptors.

- Bechtold, D. A., & Luckman, S. M. (2009). Appetite-modifying actions of pro-neuromedin U-derived peptides. American Journal of Physiology-Endocrinology and Metabolism, 297(2), E459–E467.

- Peeters, T. L., et al. (2014). Calcium mobilization induced by neuromedin U (NMU) on cells transiently expressing the various rat NMUR1 polymorphic variants. ResearchGate.